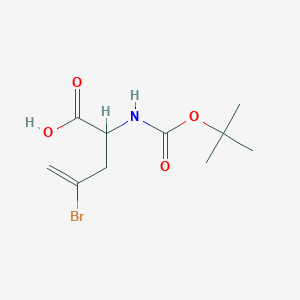

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" is a chemical entity that has not been directly studied in the provided papers. However, related compounds and structural analogs have been investigated, which can provide insights into the potential properties and reactivity of the compound . For instance, studies on similar benzyl derivatives and chlorobenzoates suggest that the compound may exhibit interesting conformational, electronic, and solubility characteristics .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of chlorophenacyl bromides with substituted benzoic acids in the presence of a base such as potassium or sodium carbonate in a dimethylformamide (DMF) medium at room temperature . This method could potentially be adapted for the synthesis of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using techniques such as IR spectroscopy and single-crystal X-ray diffraction studies . These methods could be employed to determine the structure of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" as well. Computational methods like HF and DFT could be used to predict the vibrational wavenumbers, molecular geometry, and electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from studies on related benzyl derivatives and chlorobenzoates. For example, the presence of the amino group and the ester functionality suggests that the compound could participate in reactions typical of amides and esters, such as hydrolysis, amidation, and esterification . The chloro substituent may also allow for further functionalization through nucleophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility can be estimated based on studies of structurally similar compounds. For instance, the solubility of 2-amino-4-chlorobenzoic acid in various organic solvents has been determined, and such data can provide a baseline for understanding the solubility behavior of "2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate" . The chemical properties, including stability and reactivity, can be analyzed through NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization .

Scientific Research Applications

Dynamic Kinetic Resolution and Asymmetric Synthesis

The scientific research surrounding 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate has led to the development of novel synthetic methodologies, particularly in the realm of dynamic kinetic resolution and asymmetric synthesis. A notable study by Sugiyama et al. (2003) showcased a novel dynamic kinetic resolution accompanied by intramolecular transesterification, which was utilized for the asymmetric synthesis of 4-hydroxymethyl-2-oxazolidinone from serinol derivatives. This process involves the use of intermediates like 2-chloroethyl (2S)- and 2-chloroethyl (2R)-3-hydroxy-2-[(αR)-α-methylbenzyl]aminopropyl carbonates, leading to high diastereomeric excess through intramolecular transesterification and cyclization. This methodology underscores the potential of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate derivatives in facilitating complex organic transformations, offering a pathway to synthesize optically active compounds with significant yields and selectivity (Sugiyama et al., 2003).

Esterification and Anchoring Techniques

The compound's structure has also been instrumental in improving esterification and anchoring techniques in peptide synthesis. Research by Sieber (1987) demonstrated a convenient method for the esterification of Fmoc-amino acids to 4-alkoxybenzyl alcohol polystyrene using 2,6-dichlorobenzoyl chloride. This approach mitigates common side reactions such as racemization and dipeptide formation, often encountered with other reagents. Such advancements not only refine the synthesis of peptides but also expand the utility of 2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate derivatives in the field of peptide chemistry, contributing to more efficient and reliable synthetic routes (Sieber, 1987).

properties

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-4-2-3-5-14(12)10-19-16(20)11-22-17(21)13-6-8-15(18)9-7-13/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLWRBXLGZNMVQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylbenzyl)amino)-2-oxoethyl 4-chlorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2544264.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)

![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B2544277.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2544279.png)

![N-cyclopentyl-6-(4-ethoxyphenyl)-2-(4-propylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2544280.png)